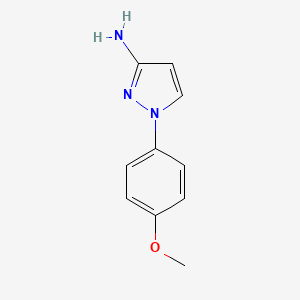

1-(4-methoxyphenyl)-1H-pyrazol-3-amine

描述

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at the para position of the phenyl ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction scheme is as follows:

-

Formation of Hydrazone:

- 4-Methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., hydrochloric acid) to form the hydrazone intermediate.

- Reaction conditions: Reflux in ethanol for several hours.

-

Cyclization:

- The hydrazone intermediate undergoes cyclization to form this compound.

- Reaction conditions: Continued reflux in ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

-

Reduction:

- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

-

Substitution:

- Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the methoxy group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products:

- Oxidation products: Pyrazole derivatives with oxidized functional groups.

- Reduction products: Reduced pyrazole derivatives.

- Substitution products: Halogenated or nitrated pyrazole derivatives.

科学研究应用

Treatment of Skin Disorders

One of the prominent applications of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine is its use in treating skin conditions. According to patent US-9161894-B2, this compound is effective in managing disorders such as hyperpigmentation and cutaneous mastocytosis. The mechanism involves the inhibition of the Kit protein kinase, which plays a crucial role in various cellular processes including pigmentation and mast cell function . The compound is also noted for its cosmetic applications, particularly in skin lightening formulations.

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases, particularly the Kit protein kinase. This inhibition can be beneficial in treating diseases where aberrant kinase activity is implicated. The efficacy of this compound as a kinase inhibitor has been demonstrated through various studies, highlighting its potential in cancer therapy and other conditions related to abnormal cell signaling pathways .

Characterization Techniques

The characterization of this compound typically involves several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Used to ascertain the molecular structure and confirm the purity of synthesized compounds.

- Mass Spectrometry : Employed to determine molecular weight and structural integrity.

- Infrared Spectroscopy (FTIR) : Utilized to identify functional groups present in the molecule.

Case Study 1: Efficacy in Hyperpigmentation Treatment

A clinical study investigated the efficacy of formulations containing this compound in patients with hyperpigmentation. Results indicated significant improvement in skin tone uniformity and reduction in pigmentation spots after consistent application over a period of several weeks. The study concluded that this compound could serve as an effective agent in dermatological treatments aimed at pigmentation disorders.

Case Study 2: Kinase Inhibition and Cancer Therapy

Another study focused on the role of this compound as a kinase inhibitor in cancer cell lines. The findings demonstrated that the compound effectively reduced cell proliferation in tumors characterized by overactive Kit signaling pathways. These results suggest that this compound could be further developed into a targeted cancer therapy.

作用机制

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and target.

相似化合物的比较

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

-

1-(4-Methoxyphenyl)-1H-imidazole:

- Similar structure with an imidazole ring instead of a pyrazole ring.

- Exhibits different chemical reactivity and biological activities.

-

1-(4-Methoxyphenyl)-1H-indole:

- Contains an indole ring, leading to distinct chemical and physical properties.

- Used in different applications compared to pyrazole derivatives.

-

1-(4-Methoxyphenyl)-1H-triazole:

- Triazole ring imparts unique chemical properties and reactivity.

- Explored for its potential in medicinal chemistry and material science.

Uniqueness: this compound is unique due to its specific structural features and the presence of the methoxy group, which influences its chemical reactivity and biological activities

生物活性

1-(4-Methoxyphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-methoxyphenyl group enhances its lipophilicity and biological activity.

Research indicates that this compound exhibits cyclooxygenase (COX) inhibitory activity , which is crucial for its anti-inflammatory properties. COX enzymes are involved in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By inhibiting COX, this compound may reduce inflammation and alleviate pain symptoms .

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds, including this compound, possess antibacterial and antifungal properties . For instance, certain pyrazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

Antiparasitic Activity

Recent research has highlighted the antileishmanial activity of amino-pyrazole derivatives, suggesting that compounds like this compound may also be effective against parasitic infections such as leishmaniasis . In vitro studies demonstrated significant reductions in parasite viability.

Study on COX Inhibition

A patent study detailed the synthesis of pyrazole derivatives with a focus on their COX inhibitory effects. The results indicated that modifications on the phenyl ring could enhance COX inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Efficacy Evaluation

A comprehensive evaluation of various pyrazole derivatives revealed that the introduction of halogen substituents significantly increased antibacterial activity. The study emphasized that electron-donating groups on the phenyl ring contributed positively to antimicrobial efficacy .

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOZGLXKYWMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587615 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76091-01-5 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。